molecular formula C22H28N4O3S B11381479 3-cyclohexyl-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide

3-cyclohexyl-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide

Cat. No.: B11381479
M. Wt: 428.5 g/mol
InChI Key: UMGFVIUSPGFIHO-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields phenolic compounds, while reduction of the carbonyl group results in alcohol derivatives .

Scientific Research Applications

3-cyclohexyl-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclohexyl-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties.

Properties

Molecular Formula

C22H28N4O3S

Molecular Weight

428.5 g/mol

IUPAC Name

3-cyclohexyl-N-[5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C22H28N4O3S/c1-29-18-10-8-17(9-11-18)26-14-16(13-20(26)28)21-24-25-22(30-21)23-19(27)12-7-15-5-3-2-4-6-15/h8-11,15-16H,2-7,12-14H2,1H3,(H,23,25,27)

InChI Key

UMGFVIUSPGFIHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCC4CCCCC4

Origin of Product

United States

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